tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a Monoisotopic mass of 335.184509 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a nitrobenzyl group and a tert-butyl carbamate group .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 473.6±40.0 °C at 760 mmHg, and a flash point of 240.2±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 87 Å2 .Scientific Research Applications
Structural and Activity Analysis
Research on derivatives of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate has highlighted their potential as anti-malarial agents. Crystal structures of these derivatives, including active and non-active forms, have been reported, underscoring the significance of specific substituents and molecular conformations in determining their biological activity. The study of these structures provides insights into the design of more effective anti-malarial compounds (Cunico et al., 2009).
Process Development and Synthesis Optimization
Efforts in process development and synthesis optimization have been documented, showcasing the preparation of related compounds through efficient and scalable methods. These studies are crucial for the large-scale production of intermediates used in the synthesis of lymphocyte function-associated antigen 1 inhibitors, highlighting the compound's utility in pharmaceutical manufacturing (Li et al., 2012).
Bifunctional Tetraaza Macrocycles Synthesis
Another area of research involves the synthesis of bifunctional tetraaza macrocycles, with tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate serving as a precursor. These macrocycles have applications as chelating agents, demonstrating the versatility of the compound in the development of complex molecular architectures for potential use in medical diagnostics and therapy (McMurry et al., 1992).
Nitroxyl Radicals Synthesis and Applications
The synthesis and application of nitroxyl radicals derived from tert-butyl amines, including those related to tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate, have been explored. These radicals are investigated for their potential as inhibitors of vinyl polymerization at elevated temperatures, indicating the compound's relevance in material science and polymer chemistry (Sosnovsky et al., 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(7-5-13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMHCFBGNOEPLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153818 | |
Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate | |
CAS RN |
323578-34-3 | |
Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=323578-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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